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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propan-1-ol

Cat. No.: B1600271

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-(3-
Chlorophenyl)propan-1-ol (CAS No: 22991-03-3), a significant chemical intermediate.[1][2]
This document is intended for researchers, scientists, and professionals in drug development
who require a detailed understanding of the structural characterization of this molecule. It is
important to note that experimentally-derived spectra for this specific compound are not widely
available in public databases. Therefore, this guide leverages established spectroscopic
principles, computational predictions, and comparative data from analogous structures to
present a robust and scientifically grounded interpretation of its expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview

3-(3-Chlorophenyl)propan-1-ol is an aromatic alcohol with the molecular formula CoH11CIO
and a molecular weight of approximately 170.64 g/mol .[2][3] Its structure consists of a propan-
1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the
meta-position of the ring. This unique arrangement of functional groups—a primary alcohol, an
alkyl chain, and a chlorinated aromatic ring—qgives rise to a distinct spectroscopic fingerprint,
which is critical for its identification and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an
organic molecule. The following sections detail the predicted *H and 3C NMR spectra,
providing a roadmap for structural verification.

Predicted *H NMR Spectroscopy

The proton NMR spectrum of 3-(3-Chlorophenyl)propan-1-ol is expected to show distinct
signals for the aromatic protons, the three methylene groups of the propanol chain, and the
hydroxyl proton. The signals are predicted based on the known chemical shift effects of the
chloro- and alkyl- substituents on the aromatic ring and the electronegativity of the hydroxyl

group.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns (Solvent: CDCIs)

Predicted Coupling

Proton Label Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)

H-a (OH) ~15-25 Singlet (broad) - 1H

H-b (-CH2-0) ~3.70 Triplet ~6.5 2H

H-c (-CHz-) ~1.90 Quintet ~7.0 2H

H-d (Ar-CHa-) ~2.72 Triplet ~75 2H

H-Ar ~7.10-7.25 Multiplet - 4H

Interpretation and Rationale:

e Hydroxyl Proton (H-a): The hydroxyl proton signal is typically a broad singlet and its chemical
shift can vary depending on concentration and temperature due to hydrogen bonding.

e Methylene Protons (H-b, H-c, H-d): The three methylene groups form a coupled system.

o H-b: These protons are adjacent to the electronegative oxygen atom, causing them to be
the most downfield of the aliphatic signals. They are split into a triplet by the neighboring
H-c protons.
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o H-c: This central methylene group is coupled to both H-b and H-d. The resulting signal is
expected to be a quintet (or a multiplet resembling a quintet).

o H-d: These benzylic protons are deshielded by the aromatic ring and appear as a triplet
due to coupling with H-c.

e Aromatic Protons (H-Ar): The four protons on the meta-substituted ring will produce a
complex multiplet in the aromatic region. The electron-withdrawing nature of the chlorine
atom will influence the precise shifts of the individual aromatic protons.

Caption: Molecular structure of 3-(3-Chlorophenyl)propan-1-ol with proton labels.

Predicted **C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum is expected to show nine distinct signals,
corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted
based on standard values for aromatic and aliphatic carbons, with adjustments for substituent
effects.

Table 2: Predicted 3C NMR Chemical Shifts (Solvent: CDCIs)
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Predicted Chemical Shift

Carbon Atom Rationale
(3, ppm)
Aromatic C attached to Cl
C-1 (Ar-C-ClI) ~134.5 ] ] )
(ipso-carbon), downfield shift.
C-2 (Ar-C) ~130.0 Aromatic C ortho to Cl.
Aromatic C attached to the
C-3 (Ar-C-C) ~144.0 o
propyl chain (ipso-carbon).
C-4 (Ar-C) ~128.5 Aromatic C para to Cl.
C-5 (Ar-C) ~126.5 Aromatic C ortho to Cl.
C-6 (Ar-C) ~127.0 Aromatic C meta to Cl.
Benzylic carbon, slightly
C-7 (Ar-CHz2) ~32.0 _ _
deshielded by the ring.
C-8 (-CH2-) ~34.0 Aliphatic carbon.
Carbon attached to oxygen,
C-9 (-CH2-0) ~62.0

significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.
The IR spectrum of 3-(3-Chlorophenyl)propan-1-ol will be dominated by absorptions from the
O-H, C-H, C-0, and C-Cl bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Frequencies
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Wavenumber

(cm-?) Vibration Type Intensity Functional Group
3500 - 3200 O-H stretch Strong, Broad Alcohol

3100 - 3000 C-H stretch (sp?) Medium Aromatic C-H

3000 - 2850 C-H stretch (sp?) Strong Aliphatic C-H

1600 - 1475 C=C stretch Medium-Weak Aromatic Ring

1300 - 1000 C-0O stretch Strong Primary Alcohol

800 - 600 C-Cl stretch Strong Aryl Halide

Interpretation:

o The most prominent feature will be the broad, strong absorption band in the 3500-3200 cm~1
region, which is characteristic of the hydrogen-bonded O-H stretch of the alcohol.

e Strong peaks just below 3000 cm~* will confirm the presence of the aliphatic propyl chain.

o Weaker absorptions just above 3000 cm~* and in the 1600-1475 cm~1 region are indicative
of the aromatic ring.

e Astrong C-O stretching band will appear in the fingerprint region, typically around 1050
cm~L,

» The C-Cl stretch is expected at lower wavenumbers, in the 800-600 cm~1 range.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular lon and Fragmentation

The molecular ion peak ([M]*") for CoH11CIO is expected at a mass-to-charge ratio (m/z) of
170, with a characteristic isotopic peak at m/z 172 ([M+2]*") of approximately one-third the
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intensity, confirming the presence of one chlorine atom. The fragmentation is predicted to
proceed through established pathways for alcohols and aromatic compounds.

Table 4: Predicted Key Mass Spectrometry Fragments

Proposed Fragmentation
m/z Neutral Loss
Fragment lon Pathway
170/172 [CoH11CIO] - Molecular lon ([M]*")
_ Dehydration (loss of
152/154 [CoHoCI]* H20
water)
139/141 [CsHsCI]* *CH20H Alpha-cleavage
125 [C7HeCI]* *C2Hs Benzylic cleavage
Cleavage of the
111 [CeH4CI]* *C3H-0 _
propyl-alcohol chain
Rearrangement and
91 [C7H7]* *Cl, «C2Ha4

loss of chloroethene

Proposed Fragmentation Workflow:

The primary fragmentation pathways are initiated by the molecular ion (m/z 170/172). Key
fragmentation events include:

e Loss of Water: A common fragmentation for alcohols, leading to the ion at m/z 152/154.

» Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom results in the loss
of a *CH20H radical, yielding a stable benzylic-type carbocation at m/z 139/141.

e Benzylic Cleavage: Cleavage at the benzylic position can lead to the formation of a
chlorotropylium ion or related fragments around m/z 125.
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Caption: Proposed major fragmentation pathways for 3-(3-Chlorophenyl)propan-1-ol in EI-
MS.

Standard Experimental Protocols

To acquire the data discussed in this guide, the following standard methodologies are
recommended.

NMR Spectroscopy Acquisition

e Sample Preparation: Dissolve 5-10 mg of 3-(3-Chlorophenyl)propan-1-ol in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of
scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Acquisition

o Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by
placing a thin film of the sample between two sodium chloride (NaCl) or potassium bromide
(KBr) plates.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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e Acquisition: Scan the sample typically from 4000 cm~* to 400 cm~*. A background spectrum
of the clean plates should be acquired and subtracted from the sample spectrum.

GC-MS Analysis

o Sample Preparation: Prepare a dilute solution (~100 pg/mL) of the compound in a volatile
solvent like dichloromethane or ethyl acetate.

e Gas Chromatography (GC):
o Injector: Use a split/splitless inlet at 250°C.

o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-
methylpolysiloxane) is suitable.

o Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and
hold for 5 minutes.

e Mass Spectrometry (MS):
o lonization: Use standard Electron lonization (EI) at 70 eV.

o Mass Analyzer: Scan a mass range from m/z 40 to 300.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of 3-(3-
Chlorophenyl)propan-1-ol. The outlined NMR, IR, and MS data serve as a robust framework
for the identification and structural verification of this compound. By understanding the
correlation between the molecular structure and its spectral output, researchers can confidently
employ these analytical techniques for quality assessment and reaction monitoring in their
synthetic and developmental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1600271?utm_src=pdf-body
https://www.benchchem.com/product/b1600271?utm_src=pdf-body
https://www.benchchem.com/product/b1600271?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. CAS 22991-03-3: 3-(3-chlorophenyl)propan-1-ol | CymitQuimica [cymitquimica.com]

2. 3-(3-Chlorophenyl)propan-1-ol | 22991-03-3 | XAA99103 [biosynth.com]

3. 3-(3-Chlorophenyl)propan-1-ol | COH11CIO | CID 9989667 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 3-(3-Chlorophenyl)propan-1-
ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160027 1#spectroscopic-data-nmr-ir-ms-for-3-3-
chlorophenyl-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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